1-(Bromomethyl)-4-methylcyclohexane
Overview
Description
1-(Bromomethyl)-4-methylcyclohexane is a chemical compound that belongs to the class of benzene derivatives . It is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.
Molecular Structure Analysis
The molecule consists of a benzene ring substituted with a bromomethyl group . The structure has been examined by electron diffraction .Chemical Reactions Analysis
This compound may polymerize in the presence of metals and some metal compounds . It is generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical and Chemical Properties Analysis
This compound is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .Scientific Research Applications
Asymmetric Bromination
The asymmetric bromination of 4-methylcyclohexene has been studied, yielding a mixture of trans-3-cis-4- and cis-3-trans-4-dibromo-1-methylcyclohexane. This research helps understand the steric course and optical yields of such reactions, utilizing methods like polarimetry, chromatography, and NMR (Bellucci et al., 1969).
Cyclization Studies
Cyclization of 5-bromomethyl-cycloheptene and -cyclo-octene has been investigated, leading to the formation of bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes. This provides insights into the behavior of methylenecycloalkane intermediates and the rates of cyclization reactions (Maccorquodale & Walton, 1989).
Multiplanar Cyclohexane Rings
Research on the bromination of isomeric forms of 1-carboxy-4-methylcyclohexane-1-acetic acid leading to monobromo acids and subsequent transformations provides insight into the properties of multiplanar cyclohexane rings (Desai et al., 1938).
Oxidative Expansion Studies
The reaction of 4-methyl-4-bromomethyl-2,5-cyclohexadien-1-one with tetrakis(triphenylphosphine)palladium has been explored, revealing mechanisms such as intramolecular carbometallation, rearrangement, and dehydrogenation (Nikanorov et al., 1995).
Pyrolysis and Combustion Analysis
Methylcyclohexane pyrolysis and combustion have been studied, which is important for understanding the combustion chemistry of cycloalkanes and developing kinetic models for practical fuels (Wang et al., 2014).
Conformational Equilibrium
The conformational equilibrium in 1-bromo-1-methylcyclohexane has been analyzed, contributing to the understanding of the favored conformations and structural dynamics of such compounds (Allinger & Liang, 1965).
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methylcyclohexane is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
Future Directions
There are several future directions for research on 1-(Bromomethyl)-4-methylcyclohexane. The compound has shown promising results in various fields of research, and further studies are needed to establish its full therapeutic potential. The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
Properties
IUPAC Name |
1-(bromomethyl)-4-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQBQWGDRNEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541391 | |
Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78507-26-3, 21857-32-9 | |
Record name | 1-(Bromomethyl)-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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